![molecular formula C22H21F2N3O3 B2940830 1-(3,4-difluorophenyl)-N-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899960-23-7](/img/structure/B2940830.png)
1-(3,4-difluorophenyl)-N-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with several functional groups. It contains a pyrrolo[1,2-a]pyrazine ring, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrazine ring. The molecule also has a carboxamide group (-CONH2), which is a common functional group in bioactive compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolo[1,2-a]pyrazine ring, the difluorophenyl group, and the dimethoxyphenyl group. These groups could potentially influence the compound’s physical and chemical properties, as well as its biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluorophenyl and dimethoxyphenyl groups could potentially influence its solubility, while the pyrrolo[1,2-a]pyrazine ring could influence its stability .科学的研究の応用
Synthesis and Structural Analysis
Research in the field of heterocyclic chemistry has extensively explored the synthesis of pyrazine derivatives due to their significant biological activities. A study by Karthikeyan, Vijayakumar, and Sarveswari (2014) presented the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols, highlighting the diverse synthetic routes available for creating complex pyrazine structures, which might relate to methods applicable for the synthesis of the specified compound (P. Karthikeyan, V. Vijayakumar, S. Sarveswari, 2014).
Potential Applications
The broad applications of pyrazine derivatives in medicinal chemistry are well-documented. For instance, Surmont et al. (2011) discussed the development of 3-amino-4-fluoropyrazoles, emphasizing their importance as building blocks in medicinal chemistry due to their functional group compatibility and potential for further functionalization, which could be relevant for derivatives like the one (Riccardo Surmont et al., 2011).
Antimicrobial and Antitumor Activities
Several studies have explored the antimicrobial and antitumor activities of pyrazine derivatives, suggesting possible research applications for the compound . Şahan, Yıldırım, and Albayrak (2013) synthesized 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivatives, evaluating their antimicrobial activities. This research indicates the potential of pyrazine derivatives in developing new antimicrobial agents (E. Şahan, İ. Yıldırım, S. Albayrak, 2013). Similarly, Hassan, Hafez, and Osman (2014) focused on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential anticancer applications of pyrazine derivatives (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).
作用機序
将来の方向性
特性
IUPAC Name |
1-(3,4-difluorophenyl)-N-(3,4-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O3/c1-29-19-8-6-15(13-20(19)30-2)25-22(28)27-11-10-26-9-3-4-18(26)21(27)14-5-7-16(23)17(24)12-14/h3-9,12-13,21H,10-11H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMXSBMBPHRZIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC(=C(C=C4)F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


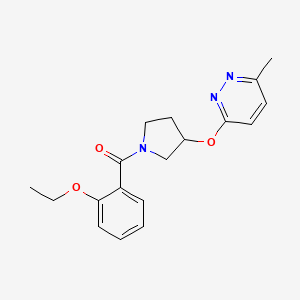
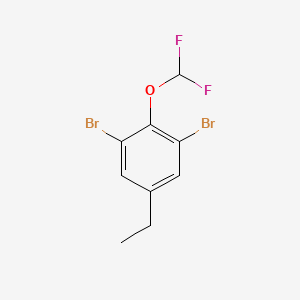
![3-(3,4-difluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2940754.png)
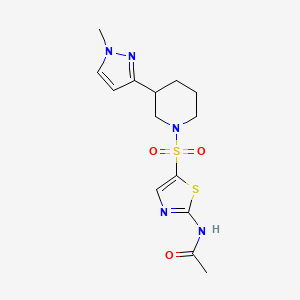

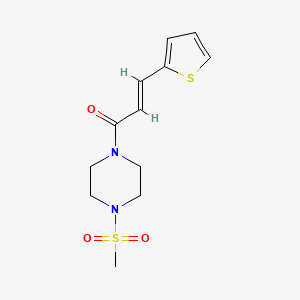

![N-cyclopentyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2940761.png)
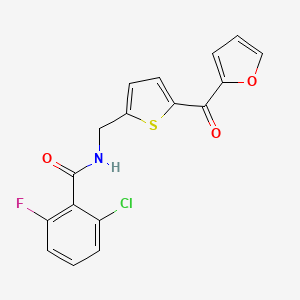

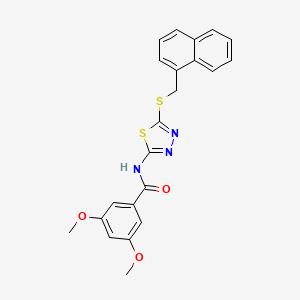
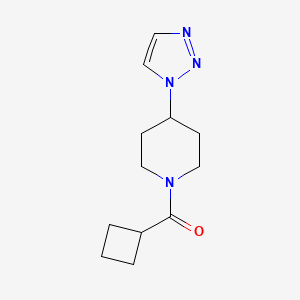
![(E)-16-(2-chlorobenzylidene)-3-hydroxy-10,13-dimethyl-3,4,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2940770.png)